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Compound of Interest

Compound Name: 1,2,3-Trimethoxybenzene

Cat. No.: B147658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,2,3-Trimethoxybenzene (CAS No. 634-36-6), a compound of interest in chemical synthesis

and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible

format for easy reference and comparison. Detailed experimental protocols are also provided to

ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 1,2,3-Trimethoxybenzene.

¹H NMR Data
The ¹H NMR spectrum of 1,2,3-Trimethoxybenzene was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.98 t 1H Ar-H (C5)

6.60 d 2H Ar-H (C4, C6)

3.87 s 3H OCH₃ (C2)

3.86 s 6H OCH₃ (C1, C3)

Table 1: ¹H NMR data for 1,2,3-Trimethoxybenzene.

¹³C NMR Data
The ¹³C NMR spectrum of 1,2,3-Trimethoxybenzene was also recorded in CDCl₃.

Chemical Shift (ppm) Assignment

153.5 C1, C3

142.3 C2

123.8 C5

105.4 C4, C6

60.9 OCH₃ (C2)

56.1 OCH₃ (C1, C3)

Table 2: ¹³C NMR data for 1,2,3-Trimethoxybenzene.

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of 1,2,3-Trimethoxybenzene is

outlined below.

Sample Preparation:

Weigh approximately 10-20 mg of 1,2,3-Trimethoxybenzene.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Observe Frequency: 400 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 20.5 ppm

¹³C NMR:

Observe Frequency: 100 MHz

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 238.8 ppm

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube 400 MHz NMR Spectrometer Acquire 1H and 13C Spectra Fourier Transform Phase Correction Calibration Integration (1H) final_dataFinal Spectra

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,2,3-Trimethoxybenzene exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3000-2840 Medium
C-H stretch (aromatic and

methyl)

1590, 1480 Strong C=C stretch (aromatic ring)

1250-1020 Strong C-O stretch (aryl ether)

810-750 Strong C-H bend (aromatic)

Table 3: Key IR absorption bands for 1,2,3-Trimethoxybenzene.

Experimental Protocol for IR Spectroscopy (KBr Pellet)
Sample Preparation:
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Grind a small amount (1-2 mg) of 1,2,3-Trimethoxybenzene with approximately 100 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation (KBr Pellet) Data Acquisition

Grind Sample with KBr Press into Pellet Acquire Background Spectrum Acquire Sample Spectrum final_spectrumFinal IR Spectrum

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The mass spectrum of 1,2,3-Trimethoxybenzene is typically obtained using Electron Ionization

(EI).[1]
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m/z Relative Intensity (%) Assignment

168 100 [M]⁺ (Molecular Ion)

153 55 [M - CH₃]⁺

125 25 [M - CH₃ - CO]⁺

95 15 [C₆H₃O]⁺

77 10 [C₆H₅]⁺

Table 4: Major fragments in the EI mass spectrum of 1,2,3-Trimethoxybenzene.[1]

Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1,2,3-Trimethoxybenzene (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrument Parameters (for a standard GC-MS system):

Gas Chromatograph (GC):

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: Standard non-polar column (e.g., DB-5ms)

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV
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Mass Range: 40-400 amu

Source Temperature: 230 °C

Sample Preparation Data Acquisition (GC-MS)

Dissolve in Volatile Solvent Inject into GC Separation in GC Column Electron Ionization (70 eV) Mass Analysis final_spectrumFinal Mass Spectrum

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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